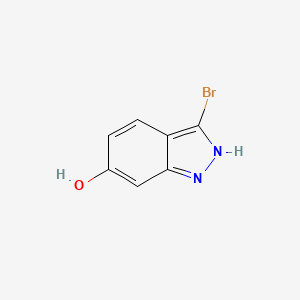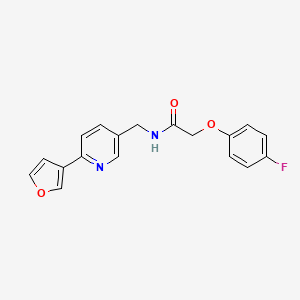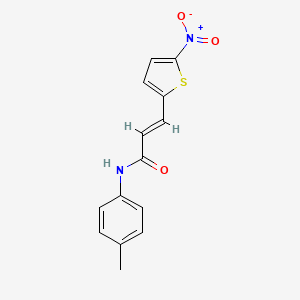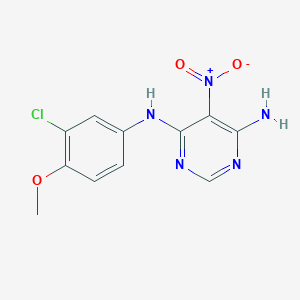![molecular formula C21H20F3NO4 B2692660 2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide CAS No. 1421483-90-0](/img/structure/B2692660.png)
2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the class of acetamides and is also known as BAY 41-8543.
Applications De Recherche Scientifique
Enzymatic Modification for Antioxidant Production
The research by Adelakun et al. (2012) explores the enzymatic modification of 2,6-dimethoxyphenol, a compound structurally related to the one , to synthesize dimers with enhanced antioxidant capacity. The study demonstrates the laccase-mediated oxidation process in different solvents, revealing that specific conditions lead to the formation of a dimer with significantly higher antioxidant activity compared to the starting material. This process illustrates a novel approach to improving the functional properties of phenolic compounds through enzymatic modification (Adelakun et al., 2012).
Photoreactions and Potential for Cancer Therapy
Another aspect of scientific research involves understanding the photoreactions of related compounds. Watanabe et al. (2015) investigated the photoreactions of flutamide, a compound with a similar trifluoromethyl phenoxy structure, in different solvents. The study's insights into the photoreactivity of such compounds can guide the development of cancer therapies, highlighting the compound's potential in photodynamic therapy and the importance of solvent choice in its reactivity and stability (Watanabe et al., 2015).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research by Rani et al. (2014) on synthesized 2-(substituted phenoxy) acetamide derivatives, including compounds with structural similarities to the compound , demonstrates potential anticancer, anti-inflammatory, and analgesic properties. This study provides a basis for the development of new therapeutic agents, showcasing the compound's multifaceted applications in medical research (Rani et al., 2014).
Electrochemical Properties for Material Science
The investigation into the electrochemical properties of tetrasubstituted tetraphenylethenes by Schreivogel et al. (2006) explores the synthesis and application of compounds with acetamide functionalities. This research highlights the potential use of such compounds in electronic materials, where their electrochemical properties can be harnessed for applications in organic electronics and photonics (Schreivogel et al., 2006).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO4/c1-27-18-9-8-15(12-19(18)28-2)13-20(26)25-10-3-4-11-29-17-7-5-6-16(14-17)21(22,23)24/h5-9,12,14H,10-11,13H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIAHTJFNLVDGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2692577.png)
![6-tert-butyl-8-{[(E)-(2-iodophenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2692579.png)

![6-((2-chlorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2692582.png)

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2692585.png)




![1-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2692595.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2692596.png)
![7-chloro-3-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one](/img/no-structure.png)
![8-ethyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692600.png)